Antiproliferative Activity Against HCT-116 Colon Carcinoma Cells: Target Compound vs. Cisplatin and Broad-Class Morpholine Carboxamides
N-Allylmorpholine-4-carboxamide exhibits antiproliferative activity against HCT-116 human colon carcinoma cells with reported IC₅₀ values in the range of 0.11–0.78 mg/mL . This potency places the compound within a useful window for an unoptimized screening hit, though it is less potent than cisplatin (IC₅₀ ~1–5 µM range against HCT-116) and structurally more complex morpholine-4-carboxamide derivatives such as amidinourea 3d (IC₅₀ = 0.76 µM against MDA-MB-231 breast cancer cells) . Notably, its simple allyl-carboxamide architecture offers a more tractable starting point for SAR exploration compared to the heavily substituted amidinourea or chromone-containing allylmorpholines, which require multi-step syntheses .
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.11–0.78 mg/mL (~0.65–4.6 mM) against HCT-116 cells |
| Comparator Or Baseline | Cisplatin: IC₅₀ ~1–5 µM (literature range); Amidinourea 3d: IC₅₀ = 0.76 µM against MDA-MB-231 |
| Quantified Difference | Target compound ≥100-fold less potent than cisplatin on a molar basis; direct HCT-116 comparator data for cisplatin unavailable in same study |
| Conditions | HCT-116 colon carcinoma cell line; MTT or similar viability assay; exact protocol not specified in available secondary source |
Why This Matters
For procurement as an antiproliferative screening tool, this compound provides a defined, moderate-potency starting point with a synthetically accessible scaffold, enabling SAR campaigns that would be more cumbersome with complex chromone-containing allylmorpholines.
- [1] KCL Pure. Synthesis and Biological Evaluation of Amidinourea and Triazine Congeners as Inhibitors of MDA-MB-231 Human Breast Cancer Cell Proliferation. 2017. IC₅₀ = 0.76 µM for amidinourea 3d. View Source
- [2] Prikhodko VA, et al. Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish. Biomedicines. 2022;10(11):2783. View Source
